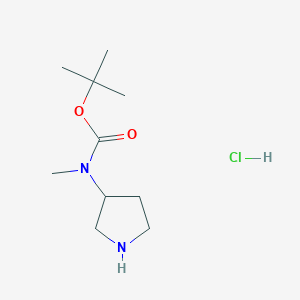

tert-Butyl methyl(pyrrolidin-3-yl)carbamate hydrochloride

CAS No.: 1610028-41-5

Cat. No.: VC7840282

Molecular Formula: C10H21ClN2O2

Molecular Weight: 236.74

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1610028-41-5 |

|---|---|

| Molecular Formula | C10H21ClN2O2 |

| Molecular Weight | 236.74 |

| IUPAC Name | tert-butyl N-methyl-N-pyrrolidin-3-ylcarbamate;hydrochloride |

| Standard InChI | InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12(4)8-5-6-11-7-8;/h8,11H,5-7H2,1-4H3;1H |

| Standard InChI Key | GQKDCIVYKGWBBH-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N(C)C1CCNC1.Cl |

| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1CCNC1.Cl |

Introduction

Chemical and Physical Properties

tert-Butyl methyl(pyrrolidin-3-yl)carbamate hydrochloride belongs to the carbamate class, featuring a pyrrolidine ring substituted with methyl and tert-butyl carbamate groups. The hydrochloride salt formation improves its crystallinity and handling properties. Key molecular characteristics include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₁ClN₂O₂ |

| Molecular Weight | 236.74 g/mol |

| CAS Number | 1610028-41-5 |

| IUPAC Name | tert-butyl N-methyl-N-pyrrolidin-3-ylcarbamate; hydrochloride |

| SMILES | CC(C)(C)OC(=O)N(C)C1CCNC1.Cl |

| LogP | 0.93 (estimated) |

| Polar Surface Area | 50 Ų |

| Hydrogen Bond Donors | 2 |

The compound’s LogP value indicates moderate lipophilicity, facilitating membrane permeability in biological systems. Its polar surface area and hydrogen-bonding capacity suggest interactions with enzymes or receptors, critical for its pharmacological activity .

Synthesis and Manufacturing

The synthesis of tert-butyl methyl(pyrrolidin-3-yl)carbamate hydrochloride involves a two-step process:

-

Carbamate Formation: Reacting tert-butyl carbamate with a pyrrolidine derivative (e.g., 3-(methylamino)pyrrolidine) in dichloromethane under reflux conditions. Palladium on carbon (Pd/C) may catalyze the reaction, ensuring high yield and purity.

-

Salt Formation: Treating the free base with hydrochloric acid (HCl) in an ethanol or water-ethanol mixture, followed by crystallization to isolate the hydrochloride salt.

Reaction conditions are optimized for temperature (25–50°C), solvent polarity, and stoichiometric ratios to prevent side reactions. The final product is typically purified via recrystallization or column chromatography, achieving ≥95% purity .

Pharmacological Applications

The pyrrolidine moiety in this compound confers bioactivity, particularly in targeting neurological pathways. Key applications include:

-

Neurological Drug Development: As an intermediate in synthesizing dopamine receptor modulators, the compound’s pyrrolidine ring mimics endogenous neurotransmitters, enabling selective binding to D2 and D3 receptors.

-

Enzyme Inhibition: Studies suggest inhibitory effects on monoamine oxidases (MAOs), potentially relevant for treating depression and Parkinson’s disease.

-

Prodrug Synthesis: The tert-butyl carbamate group serves as a protecting group in prodrug formulations, enhancing bioavailability of active pharmaceutical ingredients (APIs) .

Ongoing research explores its utility in cancer therapeutics, where carbamate derivatives exhibit apoptosis-inducing properties in vitro .

| Precaution | Recommendation |

|---|---|

| Personal Protective Equipment (PPE) | Gloves, lab coat, goggles |

| Ventilation | Use in a fume hood |

| Storage | Cool, dry place away from light |

| Disposal | Follow hazardous waste guidelines |

Acute exposure may cause irritation to skin, eyes, or respiratory tract. Chronic risks are uncharacterized, necessitating caution in prolonged handling.

Structural Analogs and Derivatives

Several analogs of tert-butyl methyl(pyrrolidin-3-yl)carbamate hydrochloride exhibit varied pharmacological profiles:

These analogs highlight the impact of stereochemistry and substituent positioning on drug efficacy and pharmacokinetics .

| Supplier | Purity (%) | Quantity | Price (USD) | Lead Time |

|---|---|---|---|---|

| ChemScene LLC | 97 | 50 mg | 67 | 5 days |

| Angene International | 98 | 1 g | 516 | 5 days |

| BLD Pharmatech | 97 | 250 mg | 168 | 7 days |

| Advanced ChemBlocks | 95 | 5 g | 1,821 | 12 days |

Suppliers primarily distribute from China and the United States, catering to academic and industrial researchers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume